molecular formula C11H16N2O2 B15237797 Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate

Cat. No.: B15237797
M. Wt: 208.26 g/mol
InChI Key: LPFIGGWFSRWNIB-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the class of imidazo[1,5-A]pyridines, which are known for their diverse biological activities.

Preparation Methods

The synthesis of Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a suitable pyridine derivative with an ethyl ester in the presence of a catalyst can yield the desired compound. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the compound.

Scientific Research Applications

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved may include inhibition of enzyme activity or activation of specific receptors, contributing to its biological efficacy .

Comparison with Similar Compounds

Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resulting properties.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-3-15-11(14)10-12-6-9-5-4-8(2)7-13(9)10/h6,8H,3-5,7H2,1-2H3

InChI Key

LPFIGGWFSRWNIB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C2N1CC(CC2)C

Origin of Product

United States

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